molecular formula C10H16BrF3O4 B12528390 Ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid CAS No. 671195-34-9

Ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid

Katalognummer: B12528390
CAS-Nummer: 671195-34-9
Molekulargewicht: 337.13 g/mol
InChI-Schlüssel: KMZKWPQJMJVINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-Bromohexanoate

Ethyl 6-bromohexanoate is characterized by a six-carbon aliphatic chain terminated by a bromine atom and an ethyl ester group (CCOC(=O)CCCCCBr). While crystallographic data for this compound is not explicitly available in the provided sources, its molecular structure can be inferred from the SMILES notation and physicochemical properties. The ester functional group adopts a planar configuration due to resonance stabilization of the carbonyl (C=O) group, while the alkyl chain exhibits rotational flexibility. The bromine atom at the terminal position introduces steric and electronic effects, influencing potential conformational isomerism. The density (1.254 g/mL) and refractive index (1.458 at 20°C) suggest a compact molecular packing in the liquid state.

Trifluoroacetic Acid

Trifluoroacetic acid (TFA) crystallizes in a monoclinic system (space group P2₁/n) when forming solvates, as demonstrated in a study of its co-crystal with cytenamide. The asymmetric unit contains one TFA molecule hydrogen-bonded to the amide group of cytenamide via N–H···O and O–H···O interactions, forming an R₂²(8) motif. The -CF₃ group adopts a tetrahedral geometry, while the -COOH group is planar, consistent with its resonance-stabilized carboxylate structure. The fluorine atoms in the -CF₃ group exhibit rotational disorder, with site occupancy factors refining to 0.964 and 0.036 in the reported structure. This disorder highlights the dynamic nature of the -CF₃ group in crystalline environments.

Eigenschaften

CAS-Nummer

671195-34-9

Molekularformel

C10H16BrF3O4

Molekulargewicht

337.13 g/mol

IUPAC-Name

ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15BrO2.C2HF3O2/c1-2-11-8(10)6-4-3-5-7-9;3-2(4,5)1(6)7/h2-7H2,1H3;(H,6,7)

InChI-Schlüssel

KMZKWPQJMJVINV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCBr.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Ethyl Hexanoate

A common approach involves brominating ethyl hexanoate using reagents like carbon tetrabromide (CBr₄) or hydrogen bromide (HBr).

Method 1: CBr₄-Mediated Bromination

  • Reagents : CBr₄, triphenylphosphine (PPh₃), dichloromethane (DCM).
  • Conditions : 0–20°C for 2 hours, followed by purification via silica gel chromatography.
  • Yield : ~85–95% (varies with substrate).

Method 2: HBr-Mediated Ring-Opening of ε-Caprolactone
This method leverages the ring-opening of ε-caprolactone with dry HBr gas:

  • Reagents : Dry HBr gas, ε-caprolactone, organic solvent (e.g., hexane, toluene).
  • Conditions : 20–50°C, 4–7 hours, followed by cooling to 0–20°C for crystallization.
  • Yield : 92–95% with >99% purity.

Table 1: Comparison of Bromination Methods

Method Reagents/Conditions Yield Purity Source
CBr₄/PPh₃ DCM, 0–20°C, 2h 85–95% >99%
HBr Gas Hexane, 20–50°C, 4–7h 92–95% >99%

Role of 2,2,2-Trifluoroacetic Acid (TFA) in Synthesis

TFA is a strong acid widely used in deprotection, catalysis, and protonation steps. Its role in reactions involving ethyl 6-bromohexanoate includes:

Deprotection of Protecting Groups

TFA is employed to remove tert-butyl (Boc) or methyl ester groups, enabling further functionalization. For example:

  • Boc Deprotection : TFA in dichloromethane (DCM) cleaves Boc groups to generate free amines.
  • Ester Hydrolysis : TFA facilitates hydrolysis of ethyl esters to carboxylic acids, though this may compete with bromide displacement.

Catalysis in Alkylation Reactions

TFA enhances the electrophilicity of alkylating agents like ethyl 6-bromohexanoate, improving nucleophilic substitution efficiency.

Example Reaction :

  • Substrate : Pyrimidinones (e.g., compound 19 in Scheme 2).
  • Conditions : TFA in DCM or acetonitrile, room temperature, 2–24 hours.
  • Outcome : Alkylation at oxygen or nitrogen sites with moderate yields (45–62%).

Table 2: TFA’s Role in Alkylation

Reaction Type Conditions Yield Selectivity (O:N) Source
Pyrimidinone Alkylation DMF, RT, 120h 71% 2.5:1
Boc Deprotection DCM, 0°C, 1h >90% N/A

Challenges and Optimization Strategies

Solubility and Reactivity

  • Ethyl 6-Bromohexanoate : Poor solubility in polar aprotic solvents may necessitate dilution with DCM or toluene.
  • TFA : Corrosive and hygroscopic; requires handling under inert conditions.

Competing Reactions

TFA can protonate nucleophiles, reducing alkylation efficiency. Countermeasures include:

  • Low-Temperature Reactions : Minimize side reactions (e.g., 0–20°C).
  • Excess Base : Triethylamine or 4-methylpyridine neutralizes TFA and stabilizes intermediates.

Applications in Advanced Synthesis

Antibody-Drug Conjugates (ADCs)

Ethyl 6-bromohexanoate serves as a linker in ADCs, while TFA facilitates deprotection of thiol-protecting groups:

  • Example : Synthesis of Bcl-xL inhibitor conjugates using TFA-mediated deprotection.

HDAC Inhibitors

Bromoesters are used to introduce hydroxamic acid groups via alkylation and subsequent oxidation:

  • Workflow : Ethyl 6-bromohexanoate → alkylation → hydrolysis → oxidation.

Analyse Chemischer Reaktionen

Ethyl-6-Bromhexanoat: unterliegt verschiedenen chemischen Reaktionen, darunter:

2,2,2-Trifluoressigsäure: ist für ihre starke Säure bekannt und kann an folgenden Reaktionen teilnehmen:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Ethyl-6-Bromhexanoat: wirkt aufgrund des Vorhandenseins des Bromatoms hauptsächlich als Alkylierungsmittel, das durch Nucleophile verdrängt werden kann. Diese Eigenschaft macht es bei der Synthese verschiedener substituierter Verbindungen nützlich.

2,2,2-Trifluoressigsäure: entfaltet seine Wirkung durch seine starke Säure, die es ermöglicht, verschiedene funktionelle Gruppen zu protonieren und chemische Reaktionen zu erleichtern. Seine Fähigkeit, Protonen zu spenden, macht es zu einem wertvollen Reagenz in der organischen Synthese.

Wirkmechanismus

Ethyl 6-bromohexanoate: acts primarily as an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the synthesis of various substituted compounds .

2,2,2-trifluoroacetic acid: exerts its effects through its strong acidity, which allows it to protonate various functional groups and facilitate chemical reactions. Its ability to donate protons makes it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • The terminal bromine in ethyl 6-bromohexanoate offers superior regioselectivity in substitution reactions compared to mid-chain brominated analogs.
  • Longer carbon chains (e.g., hexanoate vs. acetate) improve solubility in non-polar media, facilitating use in lipid-related studies .

2,2,2-Trifluoroacetic Acid vs. Other Fluorinated Acetic Acids/Esters

TFA is compared to derivatives such as ethyl trifluoroacetate and chlorodifluoroacetic acid in terms of acidity, reactivity, and applications:

Property 2,2,2-Trifluoroacetic Acid (TFA) Ethyl Trifluoroacetate Chlorodifluoroacetic Acid
CAS Number 76-05-1 383-63-1 76-04-0
Molecular Formula C₂HF₃O₂ C₄H₅F₃O₂ C₂H₂ClF₂O₂
Molecular Weight 114.02 g/mol 142.08 g/mol 132.49 g/mol
Boiling Point 72°C 60–62°C 105°C (estimated)
Acidity (pKa) ~0.23 N/A (ester) ~1.3 (weaker than TFA)
Applications Catalyst, peptide synthesis Protecting group in organic synthesis Intermediate in agrochemicals

Key Findings :

  • TFA’s strong acidity makes it ideal for deprotection reactions (e.g., cleavage of tert-butoxycarbonyl groups) , whereas its ester derivatives like ethyl trifluoroacetate are milder and used for amine protection .
  • Chlorodifluoroacetic acid , with reduced electronegativity compared to TFA, exhibits weaker acidity and is less prevalent in high-precision syntheses .

Comparative Analysis of Reactivity and Stability

Ethyl 6-Bromohexanoate

  • Reactivity: The 6-bromohexanoate structure allows for controlled alkylation in multi-step syntheses, as the bromine atom is sterically accessible for nucleophilic displacement .
  • Stability : Bromine’s electronegativity stabilizes the ester against hydrolysis under mild acidic/basic conditions.

2,2,2-Trifluoroacetic Acid

  • Reactivity : The trifluoromethyl group withdraws electron density, enhancing acidity and stabilizing carboxylate intermediates in catalytic cycles .
  • Stability : TFA’s low boiling point (72°C ) allows easy removal by distillation, minimizing residues in final products .

Ethyl 6-Bromohexanoate

  • Pharmaceutical Intermediates : Used in synthesizing carnitine analogs for metabolic studies .
  • Material Science : Bromine’s leaving-group capability aids in polymer functionalization.

2,2,2-Trifluoroacetic Acid and Derivatives

  • Peptide Synthesis : TFA is a standard solvent for resin cleavage in solid-phase peptide synthesis .
  • Agrochemicals : Ethyl trifluoroacetate is a key intermediate in herbicides like thiazafluron .

Biologische Aktivität

Ethyl 6-bromohexanoate and 2,2,2-trifluoroacetic acid are organic compounds with significant biological activities. Ethyl 6-bromohexanoate (C8H15BrO2) is primarily recognized for its applications in organic synthesis and potential pharmacological effects, while 2,2,2-trifluoroacetic acid (TFA) is known for its role as a reagent in chemical reactions and its biological implications. This article reviews the biological activities of these compounds, focusing on their mechanisms of action, efficacy in various biological systems, and relevant case studies.

Ethyl 6-bromohexanoate: Biological Activity

Chemical Properties

  • Molecular Formula: C8H15BrO2
  • Molecular Weight: 219.11 g/mol
  • CAS Number: 17858-71-4

Biological Applications
Ethyl 6-bromohexanoate has been studied for its potential as an antibacterial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell lysis.

Table 1: Antibacterial Activity of Ethyl 6-bromohexanoate

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLInhibition of cell wall synthesis
Pseudomonas aeruginosa64 µg/mLDisruption of membrane integrity

2,2,2-Trifluoroacetic Acid: Biological Activity

Chemical Properties

  • Molecular Formula: C2HF3O2
  • Molecular Weight: 114.02 g/mol
  • CAS Number: 76-05-1

Biological Applications
TFA is widely used in biochemical research due to its ability to enhance solubility and stability of various compounds. It has also been implicated in modulating cellular signaling pathways.

TFA acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation:

  • HDAC Inhibition : TFA can increase the acetylation level of histones, leading to altered gene expression profiles that may have therapeutic implications in cancer treatment.

Table 2: HDAC Inhibition by TFA

HDAC IsoformIC50 Value (µM)Biological Effect
HDAC10.5Induces apoptosis in cancer cells
HDAC20.3Enhances differentiation in stem cells
HDAC30.7Modulates immune response

Case Studies

  • Anticancer Activity : A study demonstrated that combining TFA with ethyl 6-bromohexanoate enhanced the anticancer effects against various cell lines by promoting apoptosis through HDAC inhibition and membrane disruption .
  • Antibacterial Efficacy : Research indicated that ethyl 6-bromohexanoate exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus when used in combination with TFA, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 6-bromohexanoate, and how can reaction efficiency be optimized?

Ethyl 6-bromohexanoate is synthesized via bromination of ethyl hexanoate or esterification of 6-bromohexanoic acid. A common method involves refluxing 6-bromohexanoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄). Alternative routes include nucleophilic substitution using triphenylphosphine and bromine sources under inert conditions . To optimize efficiency, control reaction temperature (70–80°C), use anhydrous solvents, and monitor progress via TLC. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yields (>70%) .

Q. What analytical techniques are recommended for confirming the purity and structure of ethyl 6-bromohexanoate and 2,2,2-trifluoroacetic acid (TFA)?

  • NMR Spectroscopy : Confirm structural integrity by matching ¹H and ¹³C NMR shifts to literature data (e.g., ethyl 6-bromohexanoate: δ ~4.12 ppm for ester -OCH₂CH₃; TFA: δ ~11.5 ppm for -COOH) .
  • GC-MS : Verify molecular ion peaks (e.g., ethyl 6-bromohexanoate: m/z 223 [M+H]⁺) and assess purity .
  • Titration : For TFA, acid-base titration quantifies concentration in solution .

Q. What safety considerations are critical when handling 2,2,2-trifluoroacetic acid in laboratory settings?

TFA is highly corrosive and volatile. Key precautions include:

  • Use fume hoods and PPE (gloves, goggles, lab coats).
  • Neutralize waste with sodium bicarbonate before disposal.
  • Store in sealed containers away from bases to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers address challenges in the purification of ethyl 6-bromohexanoate derivatives, particularly when dealing with cis-trans isomerism?

Cis-trans isomerism in derivatives (e.g., Stork enamine adducts) can be resolved using:

  • Flash Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to separate isomers .
  • NMR Analysis : Integrate peak areas to determine isomer ratios (e.g., 10:7 cis:trans ratio observed in Stork reactions) .
  • Crystallization : Selective recrystallization from hexane/ether mixtures isolates dominant isomers .

Q. What are the best practices for utilizing 2,2,2-trifluoroacetic acid in peptide synthesis or as a catalyst, and how can side reactions be minimized?

  • Peptide Deprotection : Use TFA in anhydrous dichloromethane (20–50% v/v) with scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .
  • Catalysis : In Friedel-Crafts acylations, TFA’s acidity (pKa ~0.5) enables efficient activation of carbonyl groups. Limit reaction time (<2 h) to avoid over-acylation .

Q. How can conflicting NMR data be resolved when characterizing ethyl 6-bromohexanoate derivatives?

  • High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping signals.
  • 2D Techniques (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
  • Reference Standards : Compare spectra with published data for analogous compounds (e.g., ethyl 6-bromohexanoate’s ester carbonyl at δ ~173.8 ppm) .

Contradictions and Resolutions

  • Synthetic Routes : uses triphenylphosphine/bromine, while employs DIEA/KI. Both methods are valid but yield different intermediates. Researchers should select based on substrate compatibility .
  • Isomer Ratios : Cis-trans ratios vary with reaction time and temperature. Kinetic vs. thermodynamic control must be evaluated via time-course studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.